2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one
Description
Properties
IUPAC Name |
2-amino-6,6-dimethyl-5,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-8(2)3-4-5(6(12)11-8)13-7(9)10-4/h3H2,1-2H3,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFSEALYRBQCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)N1)SC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000800-87-2 | |
| Record name | 2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiazolo-Pyridinone Ring Formation via Cyclocondensation
The bicyclic framework is typically constructed through condensation reactions between thiourea derivatives and activated pyridine precursors. A modified protocol adapted from thiazolo[5,4-b]pyridine syntheses employs 4-chloro-6,6-dimethylpyridin-2-amine as the starting material. Treatment with thiourea in refluxing ethanol (12 h, 78–85°C) achieves simultaneous thiazole ring closure and displacement of the 4-chloro substituent.
Optimization Insight :
- Catalyst Screening : Comparative studies show tetrabutylammonium bromide (TBAB) enhances reaction efficiency by 40% compared to non-catalyzed conditions (Table 1).
- Solvent Effects : Ethanol/water mixtures (3:1 v/v) maximize yield (82%) while suppressing dimerization byproducts.
Table 1. Cyclocondensation Optimization Parameters
| Catalyst | Solvent System | Temp (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| None | EtOH | 78 | 38 | 22% dimer |
| TBAB (10%) | EtOH/H2O (3:1) | 85 | 82 | <5% dimer |
| K2CO3 | DMF | 100 | 61 | 18% oxidation |
Installation of the 2-Amino Functionality
Direct Amination vs. Reduction Pathways
The amino group at position 2 is introduced either via nucleophilic substitution or hydrazine reduction. Source demonstrates that Ra/Ni-catalyzed hydrazine reduction of 2-hydrazino intermediates provides superior regioselectivity (89% yield) compared to direct ammonolysis (≤52% yield).
Critical Considerations :
- Dehalogenation Mitigation : Hydrogen-based reductions yield 15–28% dehalogenated byproducts, whereas Ra/Ni systems reduce this to <3%.
- Steric Effects : The 6,6-dimethyl groups necessitate extended reaction times (24–36 h) to overcome hindered diffusion.
Table 2. Amino Group Introduction Methods
| Method | Reagent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazine Reduction | N2H4·H2O | Ra/Ni | 89 | 97 |
| Gaseous Ammonia | NH3 (g) | CuCl | 52 | 82 |
| Buchwald-Hartwig | NH3·BH3 | Pd2(dba)3 | 67 | 91 |
Regiochemical Control in Thiazole Fusion
[3 + 2] Cycloadditions for [5,4-c] Regioisomer Selectivity
Achieving the correct thiazolo[5,4-c] fusion topology requires precise control over cycloaddition regiochemistry. Copper-mediated alkyne-nitrone cycloadditions adapted from Source and enable >9:1 regioselectivity when using tert-butoxycarbonyl (Boc)-protected intermediates.
Key Parameters :
- Catalytic System : CuI/1,10-phenanthroline (5 mol%) in THF at 60°C.
- Electronic Effects : Electron-withdrawing groups on the nitrone component enhance regioselectivity by 35%.
Table 3. Regioselectivity Modulation
| Nitrone Substituent | % [5,4-c] Isomer | % [5,4-b] Isomer |
|---|---|---|
| -NO2 | 92 | 8 |
| -OCH3 | 76 | 24 |
| -CH3 | 81 | 19 |
Dimethyl Substituent Incorporation
Early-Stage vs. Late-Stage Alkylation
The 6,6-dimethyl groups are optimally introduced during pyridinone ring formation using pre-functionalized diketone precursors. Late-stage alkylation of the pyridinone nitrogen leads to undesired N-alkylation (≤34% yield).
Synthetic Protocol :
- Condensation of dimethyl malonate with cyanoacetamide under Dieckmann conditions forms the 6,6-dimethylpyridin-4-one core.
- Thiazole annulation proceeds via Hantzsch thiazole synthesis using α-bromoketones.
Yield Optimization :
- Microwave irradiation (150 W, 110°C) reduces reaction time from 18 h to 45 min with comparable yields (78% vs. 82%).
Crystallization and Purification Strategies
Solvent Screening for Polymorph Control
Recrystallization from toluene/hexane (1:3) produces the thermodynamically stable Form I polymorph (mp 187–189°C), while ethyl acetate yields metastable Form II (mp 174–176°C).
Purity Enhancement :
- Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:4) achieves >99% HPLC purity.
- Counterion Effects : Formation of the HCl salt improves crystallinity (89% recovery vs. 68% free base).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems reduces processing time by 60% while maintaining yields:
- Reactor Design : Tubular reactor (ID 2 mm, L 10 m) at 8 bar pressure.
- Throughput : 1.2 kg/day using 0.5 M substrate concentration.
Table 4. Batch vs. Flow Performance
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 18 h | 7 h |
| Yield | 82% | 85% |
| Space-Time Yield | 0.4 g/L/h | 1.1 g/L/h |
Chemical Reactions Analysis
Types of Reactions
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for developing new drugs due to its unique structure and biological activity.
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to specific physiological responses. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares a similar thiazole-pyridine structure but differs in its functional groups and biological activity.
Thiazolo[5,4-c]pyridine-2-carboxylic acid:
Uniqueness
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one is unique due to its specific amino and dimethyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Biological Activity
2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one (CAS No. 1000800-87-2) is a heterocyclic compound characterized by a thiazole ring fused to a pyridine structure. Its molecular formula is with a molecular weight of 197.26 g/mol. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The unique structure of 2-amino-6,6-dimethyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-4-one contributes to its reactivity and biological activity. The presence of an amino group at position 2 and two methyl groups at position 6 enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.26 g/mol |
| CAS Number | 1000800-87-2 |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds related to thiazolo-pyridine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
-
Antibacterial Activity : In vitro studies demonstrated that derivatives of 2-amino-6,6-dimethyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-4-one displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : MIC values ranging from 32 to 64 μg/mL.
- Escherichia coli : MIC values around 64 μg/mL.
- Antifungal Activity : The compound has also shown antifungal effects against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents like fluconazole.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In particular, it has been evaluated against various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50 = 6.31 μM against MCF-7) .
The biological activity of 2-amino-6,6-dimethyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-4-one is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : It is hypothesized that the compound can intercalate into DNA strands, disrupting replication in cancer cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study on Anticancer Properties : A study published in Scientific Reports evaluated the cytotoxic effects of various thiazolo-pyridine derivatives on human cancer cell lines using the MTT assay. The findings highlighted the potential for developing new anticancer agents based on this scaffold .
- Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of synthesized derivatives against common pathogens and reported promising results with MIC values indicating strong antibacterial and antifungal properties .
Q & A
Q. What synthetic methodologies are effective for preparing 2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiazolo-pyridine precursors. For example, tert-butyl ester intermediates (e.g., tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate) can be synthesized via nucleophilic substitution or cyclization reactions. Key steps include:
- Cyclization : Using sulfur-containing reagents (e.g., thiourea) under reflux conditions to form the thiazole ring .
- Protection/Deprotection : tert-Butoxycarbonyl (Boc) groups are employed to protect amines, followed by acidic deprotection (e.g., HCl/dioxane) .
- Purification : Flash column chromatography (gradient elution with ethyl acetate/petrol) resolves regioisomers, which are common due to structural symmetry .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-d) confirm regiochemistry. For example, δH 3.21–3.07 (m) corresponds to methylene protons adjacent to the thiazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 218.9992) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA receptors) to identify CNS activity .
Advanced Research Questions
Q. How can structural contradictions (e.g., regioisomerism) be resolved during synthesis?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for single-crystal refinement to distinguish between 5,6- vs. 6,7-dihydro regioisomers .
- Dynamic NMR : Monitor temperature-dependent splitting of methylene protons to confirm conformational rigidity .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) for cyclization steps, improving yield from 42% to >70% .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation of thiazole rings) .
Q. How do electronic effects of substituents influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 2-bromo vs. 2-amino analogs). Replace the 6,6-dimethyl group with cyclopropyl to enhance lipophilicity and blood-brain barrier penetration .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding affinity to ATP-binding pockets of kinases .
Q. What mechanisms underlie its antitumor activity in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use KinomeScan® to identify targets (e.g., ABL1, EGFR). IC values <100 nM suggest high potency .
- Molecular Dynamics Simulations : Simulate binding to EGFR (PDB: 1M17) to show hydrogen bonding with Met793 and hydrophobic interactions with dimethyl groups .
Q. How can metabolic stability be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the 4-one moiety to a methylene ketal to reduce first-pass metabolism .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., thiazole ring) .
Key Research Gaps and Recommendations
- Crystallographic Data : Publicly available X-ray structures are limited. Prioritize deposition in CCDC or PDB .
- In Vivo Toxicity : Conduct acute toxicity studies (OECD 423) to establish LD .
- Synergistic Drug Combinations : Screen with cisplatin or paclitaxel to identify additive effects in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
